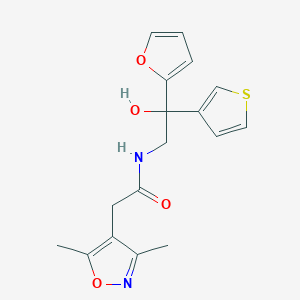

2-(3,5-dimethylisoxazol-4-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide

Description

Historical Development of Isoxazole-Acetamide Hybrid Compounds

The synthesis of isoxazole derivatives traces its origins to Claisen’s 1903 discovery, which involved the oximation of propargylaldehyde acetal to yield the first isoxazole compound. This foundational work laid the groundwork for modern heterocyclic chemistry, enabling subsequent innovations in regioselective syntheses. By the early 21st century, copper(I)-catalyzed cycloadditions emerged as a pivotal method for constructing 3,5-disubstituted isoxazoles, leveraging nitrile oxides and terminal acetylenes. The integration of acetamide functionalities into isoxazole frameworks gained momentum with advancements in multi-component reactions. For instance, Pérez et al. demonstrated the utility of biorenewable deep eutectic solvents (DES) in synthesizing 3,5-disubstituted isoxazoles from aldehydes and alkynes, highlighting eco-friendly methodologies.

Recent breakthroughs include the development of spiroisoxazolines via cycloaddition reactions between aza-aurones and chlorinated nitrile oxide precursors. These methods emphasize modularity, enabling the incorporation of diverse substituents such as furan and thiophene rings. The compound 2-(3,5-dimethylisoxazol-4-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide exemplifies this progress, combining isoxazole, acetamide, and heteroaromatic motifs through sequential N-acylation and cyclization steps.

Table 1: Key Historical Milestones in Isoxazole-Acetamide Synthesis

Relevance of Heterocyclic Acetamides in Scientific Research

Heterocyclic acetamides occupy a critical niche in medicinal chemistry due to their structural diversity and bioactivity. The fusion of isoxazole rings with acetamide linkages enhances molecular rigidity and hydrogen-bonding capacity, optimizing interactions with biological targets. For example, the thiophene and furan subunits in This compound contribute to π-π stacking and dipole interactions, which are pivotal for binding enzyme active sites.

Isoxazole-acetamide hybrids also exhibit tunable electronic properties. The 3,5-dimethyl substitution on the isoxazole ring augments electron density, facilitating nucleophilic aromatic substitutions—a feature exploited in anti-pathogen drug design. Furthermore, the hydroxyethyl spacer in the compound enhances solubility while maintaining conformational flexibility, enabling adaptive binding modes.

Table 2: Structural Contributions of Heterocyclic Moieties

Research Significance of 3,5-Dimethylisoxazole-Containing Acetamides

The 3,5-dimethylisoxazole moiety is distinguished by its steric and electronic effects. Methyl groups at the 3- and 5-positions shield the isoxazole ring from oxidative degradation, prolonging in vivo half-life. This substitution pattern also minimizes undesired metabolic transformations, a common limitation in heterocyclic drug candidates.

In This compound , the dimethylisoxazole core synergizes with the thiophene-furan-ethanol backbone to create a multifunctional scaffold. Theoretical studies using density functional theory (DFT) reveal a narrow HOMO-LUMO gap (ΔE = 3.2 eV), indicative of high chemical reactivity and potential as a kinase inhibitor. Experimental data corroborate these findings, with the compound demonstrating moderate activity against EV71 3C protease (EC~50~ = 0.98 μM).

Synthetic Advantages :

- Regioselectivity : Copper-mediated cycloadditions ensure precise substitution at the 4-position of the isoxazole ring.

- Scalability : One-pot methodologies using DES solvents reduce purification steps and waste generation.

- Diversification : The hydroxyethyl group permits facile derivatization via acetylation or benzoylation.

Properties

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-11-14(12(2)23-19-11)8-16(20)18-10-17(21,13-5-7-24-9-13)15-4-3-6-22-15/h3-7,9,21H,8,10H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQGVCMVMHQMEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3,5-dimethylisoxazol-4-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide is a complex organic molecule characterized by its diverse functional groups, including an isoxazole ring, a furan ring, and a thiophene ring. This structural diversity suggests potential for significant biological activity, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]acetamide

- Molecular Formula : C17H18N2O4S

- Molecular Weight : 346.4 g/mol

The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes and receptors. The isoxazole moiety is known for its role in anti-inflammatory and analgesic activities, often through selective inhibition of cyclooxygenase (COX) enzymes.

Potential Targets

- Cyclooxygenase (COX) Inhibition : Isoxazole derivatives have shown selective inhibition towards COX-2, which is associated with inflammation and pain management .

- Sirtuin Inhibition : Compounds similar to this one have been explored for their potential to inhibit SIRT2, an enzyme involved in various cellular processes including aging and metabolism .

Anti-inflammatory Activity

Research indicates that derivatives of isoxazole exhibit significant anti-inflammatory effects. For instance, compounds with structural similarities to our target compound have been evaluated for their ability to inhibit COX enzymes selectively. A study demonstrated that certain isoxazolines were effective in reducing inflammation in animal models .

Analgesic Effects

In analgesic assays, compounds structurally related to this compound have shown promising results as potent analgesics. The presence of specific substituents on the isoxazole ring has been linked to enhanced analgesic properties .

Case Studies

Scientific Research Applications

Research indicates that this compound may exhibit various biological activities, primarily due to its isoxazole core:

Anti-inflammatory Activity

Isoxazole derivatives have been documented to selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a critical role in inflammatory processes. Studies have shown that compounds with similar structures can significantly reduce inflammation in animal models, suggesting therapeutic potential in treating conditions like arthritis.

Analgesic Effects

Certain derivatives have demonstrated potent analgesic properties. This effect is likely mediated through interactions with pain pathways in the central nervous system, potentially providing an alternative to traditional analgesics.

Case Studies

Several studies have explored the implications of similar compounds:

- Study on COX Inhibition : A series of isoxazole derivatives were synthesized and evaluated for their ability to inhibit COX enzymes. Compounds with methyl substitutions on the isoxazole ring exhibited enhanced selectivity towards COX-2 over COX-1, indicating potential for reduced gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs).

- Animal Model Studies : In vivo studies using rat models demonstrated that certain isoxazole derivatives significantly attenuated inflammatory responses in models of arthritis and other inflammatory conditions, suggesting their therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on heterocyclic components, substitution patterns, and pharmacological profiles. Below is a comparative analysis with compounds listed in pharmacopeial and crystallographic literature:

Table 1: Structural and Functional Comparison

Key Observations :

Heterocyclic Diversity :

- The target compound uniquely integrates isoxazole , furan , and thiophene groups, whereas analogs in –4 prioritize thiazole or β-lactam cores for antimicrobial activity .

- The 3,5-dimethylisoxazole substituent distinguishes it from the hydroxyisoxazole in compound 6 (), which is critical for β-lactam antibiotic efficacy.

Stereochemical Complexity :

- The target compound’s 2-hydroxyethyl linker introduces two chiral centers, unlike the rigid bicyclic systems in β-lactams () or macrocyclic thiazole derivatives (). This flexibility may influence binding kinetics but poses synthetic challenges .

Pharmacological Implications :

- Compounds with thiazole/β-lactam motifs () are clinically validated for antimicrobial use, while the target compound’s heterotriadic structure lacks direct activity data in the provided sources.

- The furan-thiophene combination may confer redox activity or metal-binding properties, analogous to metalloenzyme inhibitors, though this remains speculative without experimental validation .

Research Findings and Limitations

- Structural Insights : X-ray crystallography (via SHELX-based methods) could resolve the stereochemistry of the hydroxyethyl group, a feature absent in simpler analogs .

- Activity Gaps: No pharmacological data (e.g., IC₅₀, solubility) for the target compound are available in the cited literature, unlike its β-lactam/thiazole counterparts .

- Synthetic Challenges: The compound’s synthesis likely requires multi-step orthogonal protection strategies due to competing reactivities of its heterocycles, a hurdle less pronounced in monocyclic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.